molecular formula C10H18O4 B1670523 Diethyl adipate CAS No. 141-28-6

Diethyl adipate

Cat. No.: B1670523
CAS No.: 141-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
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Description

Diethyl adipate (CAS 141-28-6), a colorless liquid with the molecular formula C₁₀H₁₈O₄, is a diester derived from adipic acid and ethanol. It is widely utilized as a solvent, plasticizer, and intermediate in organic synthesis. Key properties include a boiling point of 245–251°C, melting point of -19.8°C, density of 1.01 g/cm³ at 20°C, and a refractive index of 1.427 . Its thermal conductivity ranges from 0.14–0.15 W/m·K (283–383 K), with stability under high pressures up to 30 MPa . Applications span cosmetics (emollient), food additives, fuel blends (reducing emissions), and polymer membranes (e.g., ethylene-chlorotrifluoroethylene copolymers) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl adipate can be synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of adipic acid with ethanol in the presence of a catalyst. The reaction mixture is heated under reflux, and the water formed is removed to shift the equilibrium towards the formation of the ester. The crude product is then purified by distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl adipate undergoes various chemical reactions, including hydrolysis, saponification, and transesterification.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Saponification: Sodium hydroxide, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

    Hydrolysis: Adipic acid, ethanol.

    Saponification: Sodium adipate, ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Industrial Applications

Diethyl adipate serves as a solvent in various chemical processes, particularly in the formulation of coatings and adhesives. Its ability to dissolve a wide range of organic compounds makes it valuable in the paint and coatings industry .

Biodegradable Polymers

Recent research has focused on the role of this compound in the development of biodegradable polymers. It can be used in enzymatic polycondensation reactions to synthesize poly(hexylene adipate), which has potential applications in environmentally friendly materials . This process involves using enzymes to catalyze the reaction between this compound and other diols, resulting in polymers that are more sustainable than traditional plastics.

Cosmetic Industry

In the cosmetic sector, this compound is utilized as an emollient and solvent in formulations such as lipsticks and creams. Its properties allow for improved texture and application, making it a popular choice among cosmetic manufacturers .

Enzymatic Synthesis

A study conducted on the enzymatic polycondensation of this compound demonstrated that it could effectively produce biodegradable polymers under mild conditions. The research indicated that optimal reaction conditions could yield significant amounts of poly(hexylene adipate) within short reaction times, showcasing its potential for sustainable material production .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound in consumer products. A study indicated that while this compound is generally recognized as safe for use in food contact materials, ongoing monitoring is essential to ensure compliance with health standards .

Mechanism of Action

The mechanism of action of diethyl adipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. This is achieved by reducing intermolecular forces between polymer chains, allowing them to move more freely. As a solvent, this compound dissolves various substances, facilitating chemical reactions and processes .

Comparison with Similar Compounds

Thermal Properties and Phase Change Behavior

Diethyl adipate is compared with dibutyl adipate in phase change materials (PCMs) for low-temperature thermal energy storage (TES). Differential Scanning Calorimetry (DSC) reveals distinct thermal profiles:

Compound Melting Point (K) Enthalpy of Fusion (J/g) Polymorphism
This compound 253.55 102.8 No
Dibutyl adipate 251.17 153.1 Yes
Eutectic (46% dibutyl) 240.46 131.7

This compound exhibits a higher melting point but lower enthalpy than dibutyl adipate. The eutectic mixture (46% dibutyl) optimizes TES with a lower melting point (240.46 K) and higher enthalpy (131.7 J/g). Dibutyl adipate’s polymorphism enhances its PCM versatility, while this compound lacks this feature .

Solubility and Volatility Profiles

  • Solubility : this compound demonstrates higher mutual solubility with butyric acid in ternary systems (water/butyric acid/ester) compared to diethyl succinate and glutarate, making it preferable for liquid-liquid extraction .
  • Volatility: With a boiling point of 251°C, this compound is classified as a non-VOC (volatile organic compound) marker in environmental regulations (e.g., GB 18581-2009). In contrast, shorter-chain diesters (e.g., diethyl succinate, bp ~216°C) fall under VOC limits .

Performance as Plasticizers in Polymer Matrices

Compared to dioctyl adipate (DOA), this compound shows similar rheological properties in PVC but requires higher plasticizer content to achieve equivalent melt flow rates. DOA’s larger alkyl chain enhances thermal stability, whereas this compound offers better compatibility in fluoropolymer membranes (e.g., ECTFE) .

Plasticizer Key Application Thermal Stability Compatibility
This compound ECTFE membranes, PVC Moderate High
Dioctyl adipate PVC, automotive parts High Moderate
Di-isodecyl adipate High-stability PVC Excellent Low

Di-isodecyl adipate (DEHYLUB 4045) outperforms this compound in low-temperature flexibility and thermal resistance, attributed to its branched alkyl structure .

Biological Activity

Diethyl adipate (DEA), a diester derived from adipic acid, is increasingly recognized for its diverse biological activities and applications in various fields, including polymer chemistry and biomedicine. This article explores the biological activity of DEA, supported by case studies, research findings, and data tables.

This compound has the chemical formula C10H18O4C_{10}H_{18}O_{4} and is classified as a colorless liquid with a fruity odor. It is soluble in organic solvents and exhibits low toxicity, making it suitable for various applications, including as a plasticizer and solvent in the production of biodegradable polymers.

Biological Activity Overview

Research indicates that DEA exhibits several biological activities, including:

  • Biocompatibility : DEA is used in the synthesis of polyesters that are biocompatible and biodegradable, making it suitable for medical applications such as drug delivery systems.
  • Enzymatic Reactions : Studies have shown that DEA can be polymerized through enzymatic reactions, leading to the formation of poly(hexylene adipate), which has favorable mechanical properties for biomedical applications .
  • Toxicological Studies : Toxicological assessments reveal that DEA has low acute toxicity; however, prolonged exposure can lead to liver effects in animal models .

1. Enzymatic Polycondensation

A significant study investigated the enzymatic polycondensation of DEA with 1,6-hexanediol using immobilized lipase from Candida antarctica. The study focused on optimizing reaction conditions to enhance molecular weight and conversion rates. Key findings include:

  • Molecular Weight : Under optimal conditions (90 °C, 1% w/w enzyme loading), the number-average molecular weight (MnM_n) reached approximately 1,500 Da with a conversion yield of 97% .
  • Recyclability : The enzyme demonstrated high recyclability, maintaining activity across multiple cycles.
ParameterOptimal ConditionResult
Temperature90 °CMn1500M_n\approx 1500 Da
Enzyme Loading1% w/wConversion Yield: 97%
Recyclability CyclesUp to 3Activity Drop: 17%

2. Biodegradability Assessment

The biodegradability of DEA-based polymers was assessed through various laboratory tests simulating environmental conditions. Results indicated that DEA-containing polymers could fully degrade under composting conditions within a specified timeframe:

  • Composting Tests : Biodegradation rates were monitored over 30 days, showing complete degradation of DEA-based plastics under aerobic conditions .
  • Environmental Impact : The study emphasized the potential for DEA to contribute to reducing plastic waste in landfills due to its biodegradable nature.

Toxicological Profile

Long-term studies on di(2-ethylhexyl) adipate (DEHA), a related compound, provide insights into the potential risks associated with DEA. Findings indicate:

  • Weight Gain Suppression : In rodent studies, weight gain was suppressed in a dose-dependent manner with high doses leading to significant health impacts .
  • Liver Effects : Chronic exposure resulted in an increased incidence of liver tumors in male and female mice, suggesting potential carcinogenic effects at elevated exposure levels .

Q & A

Basic Questions

Q. What are the standard laboratory methods for synthesizing diethyl adipate, and how is reaction efficiency quantified?

this compound is synthesized via esterification of adipic acid with ethanol using a Dean-Stark apparatus to remove water, azeotropically distilled with cyclohexane. Concentrated sulfuric acid catalyzes the reaction. Post-reaction, purification involves sodium bicarbonate washes, ether extraction, and vacuum distillation. Reaction efficiency is quantified by comparing theoretical yield (based on stoichiometry) to actual yield, with IR spectroscopy and gas chromatography (GC) confirming purity and structure .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Infrared (IR) spectroscopy : Identifies ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹) .
  • Gas chromatography (GC) : Determines purity by separating and quantifying organic phases. Retention indices on HP-5 columns (1383–1396) are benchmarked against standards .
  • Nuclear magnetic resonance (NMR) : ¹H NMR confirms ethyl ester peaks (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂-O) .

Q. How are key physical properties (e.g., density, melting point) experimentally determined?

  • Density : Measured using a vibrating tube densimeter across temperatures (293–403 K) and pressures (0.1–140 MPa), calibrated with toluene and 1-butanol. Data fit the Tammann-Tait equation with ±0.5 kg·m⁻³ precision .
  • Thermal transitions : Differential scanning calorimetry (DSC) identifies melting points (e.g., pure this compound melts at 253.55 K with ΔfusH = 102.8 J·g⁻¹) .

Advanced Research Questions

Q. How does reactive distillation optimize monoethyl adipate yield during saponification with NaOH?

Reactive distillation continuously removes monoethyl adipate (intermediate product) from the reaction mixture, preventing its further hydrolysis to disodium adipate. At 40% NaOH concentration, conversion to monoester reaches 86% (vs. 15.3% without distillation). Excess NaOH shifts equilibrium, while distillate layer separation (water vs. ester) facilitates product isolation .

Q. What methodologies resolve contradictions in thermal data for this compound-based phase change materials?

Discrepancies in phase transitions (e.g., eutectic mixtures vs. pure components) are addressed by:

  • Polymorphism screening : Raman spectroscopy detects solid-state polymorphs (e.g., dibutyl adipate’s polymorphic forms) .
  • DSC protocol standardization : Heating/cooling rates (e.g., 5 K/min) and sample encapsulation methods minimize supercooling artifacts .

Q. How is environmental mobility and biodegradation potential of this compound assessed?

  • Bioconcentration factor (BCF) : Estimated via regression models (BCF = 6) using water solubility (4,230 mg/L), indicating low bioaccumulation .
  • Soil mobility : Calculated organic carbon partition coefficient (Koc = 45) suggests high mobility, validated through column leaching experiments .
  • Biodegradation : Activated sludge inocula degrade this compound to adipic acid, monitored via COD reduction assays .

Q. What role does high-pressure density data play in engineering applications?

Density measurements under extreme conditions (up to 140 MPa) inform lubricant and hydraulic fluid formulations. Isothermal compressibility (κT) and thermal expansivity (αp) derived from Tammann-Tait equations predict viscosity-pressure relationships .

Q. How are enzymatic polycondensation reactions optimized for this compound-based polyesters?

Lipase-catalyzed polymerization with 1,6-hexanediol follows Michaelis-Menten kinetics. Key parameters include:

  • Solvent selection : Bulk reactions avoid solvent toxicity, enhancing enzyme stability.
  • Temperature control : Optimal activity at 60–70°C balances reaction rate and enzyme denaturation .

Q. Key Research Challenges

  • Data gaps : Limited toxicological and long-term ecotoxicity data require predictive modeling (e.g., QSAR) .
  • Reaction scalability : Transitioning batch reactive distillation to continuous flow for industrial adoption .

Properties

IUPAC Name

diethyl hexanedioate
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InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3
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InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCCCC(=O)OCC
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID2021999
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Molecular Weight

202.25 g/mol
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Physical Description

Colorless liquid; [Hawley]
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Boiling Point

245 °C
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Solubility

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C
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Density

1.0076 @ 20 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

141-28-6, 68201-71-8, 68989-28-6
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Melting Point

-19.8 °C
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Synthesis routes and methods I

Procedure details

To a solution of adipic acid (1.46 g) and triethylamine (2.8 ml) in tetrahydrofuran (30 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (3.7 g) is added, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is treated as in Example A to give diethyl adipate (1.5 g) as an oil.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Then, 29.1 g (0.199 mole) of adipic acid and 21.0 g (0.194 mole) of adiponitrile were added to the liquid distillation residue, and the resulting mixture was introduced into a 1-liter, stainless autoclave. after purging with nitrogen, the content was stirred at 240° C. for 3 hours. After cooling the reaction mixture, 138.0 g (3.000 moles) of ethanol was added and the resulting mixture was stirred at 190° C. for 3 hours. As a result of analysis, it was confirmed that 60.3 g (0.389 mole) of ethyl cyanovalerate and 1.2 g (0.006 mole) of diethyl adipate were formed.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
60.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl adipate
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